molecular formula C10H9BrO B1276782 3-(4-Bromophenyl)cyclobutanone CAS No. 254892-91-6

3-(4-Bromophenyl)cyclobutanone

Cat. No. B1276782
M. Wt: 225.08 g/mol
InChI Key: FOQRHYVNXUDNKL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclobutanone is a chemical compound that is part of the cyclobutanone family, characterized by a four-carbon ring structure with a ketone functional group. The presence of a bromophenyl group attached to this ring adds to its chemical reactivity and potential for further chemical transformations.

Synthesis Analysis

The synthesis of cyclobutanone derivatives can be complex due to the strain in the four-membered ring. In the context of 3-(4-Bromophenyl)cyclobutanone, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, cyclobuta(1,2-d)benzyne, a related compound, has been generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium, which suggests that similar methods could potentially be applied to synthesize 3-(4-Bromophenyl)cyclobutanone .

Molecular Structure Analysis

The molecular structure of cyclobutanone derivatives is characterized by the cyclobutane core, which is a four-membered carbon ring. This ring structure imposes angle strain due to the deviation from the ideal tetrahedral angle of 109.5 degrees, leading to increased reactivity. The addition of a bromophenyl group at the 3-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Cyclobutanone derivatives undergo various chemical reactions, often facilitated by the ring strain. For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide leads to the formation of different products depending on the conditions, indicating that the compound can participate in ring-opening reactions and the formation of haloester intermediates . Similarly, the generation and trapping of cyclobuta(1,2-d)benzyne demonstrate the reactivity of strained cyclobutanone derivatives in forming adducts and dimerization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromophenyl)cyclobutanone would be influenced by both the cyclobutanone core and the bromophenyl substituent. The bromine atom is a heavy, polarizable group that can engage in various interactions, such as halogen bonding, which could affect the compound's boiling point, solubility, and reactivity. The ketone functional group would contribute to the compound's ability to form hydrogen bonds and its reactivity in nucleophilic addition reactions. The ring strain in the cyclobutanone core would make the compound more reactive compared to less strained analogs .

Scientific Research Applications

“3-(4-Bromophenyl)cyclobutanone” is a specific type of cyclobutanone, which is an organic compound that falls under the category of cyclic ketones . While detailed information on its specific applications is not readily available, cyclobutanones in general have been used in various scientific research applications. Here are some potential applications based on the properties of cyclobutanones:

  • Organic Synthesis

    • Cyclobutanones are often used as building blocks in the synthesis of natural products and pharmaceuticals . They can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions .
    • Due to their inherent ring strain, the selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
  • Pharmaceutical Research

    • Cyclobutanones are used in the synthesis of bioactive compounds and drugs . A four-membered ring represented the key intermediate in successful new total synthesis of these compounds .
  • Material Science

    • Strained carbocyclic molecules like cyclobutanones have emerged as highly useful synthetic tools . They represent some of the most studied and versatile organic molecules .
  • Chemical Synthesis

    • “3-(4-Bromophenyl)cyclobutanone” could potentially be used in the synthesis of other complex organic compounds . For example, it has been used in the synthesis of 5-{4-[2-(4-Bromo-benzyl)-4-(2,4-dichloro-phenyl)-imidazol-1-yl]-phenyl}-1,2,5-thiadiazolidine-3-one-1,1-dioxide .
  • Chemical Research

    • Given its structure, “3-(4-Bromophenyl)cyclobutanone” could be used in research exploring the properties and reactions of cyclobutanones . This could include studies on ring strain, reactivity, and the effects of different substituents on these properties .
  • Educational Purposes

    • Compounds like “3-(4-Bromophenyl)cyclobutanone” could be used in educational settings for teaching purposes. They could be used in laboratory experiments to demonstrate various chemical reactions and principles .

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).


Future Directions

Future research on 3-(4-Bromophenyl)cyclobutanone should focus on:



  • Elucidating its biological activity and potential applications.

  • Investigating its reactivity in various synthetic transformations.

  • Determining its stability under different conditions.


For more detailed information, you can refer to the provided sources:



properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQRHYVNXUDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404624
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)cyclobutanone

CAS RN

254892-91-6
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Lo, MH Chen, J Cheng, CY Chen… - … Section E: Structure …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 2| February 2007| Pages o656-o657 https://doi.org/10.1107/S1600536807000256 …
Number of citations: 3 scripts.iucr.org
E Igarashi, K Sakamoto, T Yoshimura, J Matsuo - Tetrahedron Letters, 2019 - Elsevier
Formal [4+2] cycloaddition of 3-phenylcyclobutanones with nitriles - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF …
Number of citations: 16 www.sciencedirect.com
RR Srivastava, RR Singhaus… - The Journal of Organic …, 1999 - ACS Publications
A series of 4-dihydroxyborylphenyl analogues of an unnatural α-amino acid, 1-aminocyclobutanecarboxylic acid (ACBC), was synthesized. Varying numbers of methylene units were …
Number of citations: 58 pubs.acs.org
D González-Martínez, M Rodríguez-Mata… - Journal of Molecular …, 2015 - Elsevier
A one-pot chemoenzymatic method has been described for the synthesis of γ-butyrolactones starting from the corresponding ketones through a Baeyer–Villiger reaction. The approach …
Number of citations: 21 www.sciencedirect.com
RR Singhaus - 1999 - trace.tennessee.edu
The syntheses of several boronated 1-amino cyclobutanecarboxylic acids (ACBC) were achieved. These compounds were synthesized as potential Boron Neutron CaptureTherapy (…
Number of citations: 0 trace.tennessee.edu
M Rodríguez-Mata, I Lavandera, V Gotor-Fernández… - Tetrahedron, 2016 - Elsevier
A series of γ-butyrolactone derivatives, including some spiranic ones, was obtained through desymmetrization of the corresponding prochiral 3-substituted cyclobutanones via Baeyer–…
Number of citations: 11 www.sciencedirect.com
AV Malkov, F Friscourt, M Bell… - The Journal of …, 2008 - ACS Publications
Asymmetric Baeyer–Villiger reaction of symmetrical cyclobutanones 1a−j with urea−hydrogen peroxide (UHP) can be catalyzed by a complex of Pd(II) and the new terpene-derived P,N-…
Number of citations: 96 pubs.acs.org
HJ Xu, FF Zhu, YY Shen, X Wan, YS Feng - Tetrahedron, 2012 - Elsevier
Baeyer–Villiger oxidation of cyclobutanones is achieved in current developed protocol with 10-methylacridinium perchlorate (AcrH + ClO 4 − ) as a novel organocatalyst both with …
Number of citations: 35 www.sciencedirect.com

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